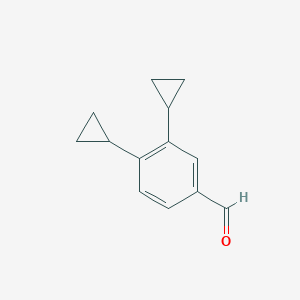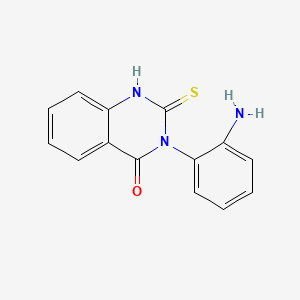
1,4-Di(4-imidazolyl)-1,3-butadiyne Dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Di(4-imidazolyl)-1,3-butadiyne Dihydrochloride is a compound that features two imidazole groups connected by a butadiyne linker.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Di(4-imidazolyl)-1,3-butadiyne Dihydrochloride typically involves the coupling of imidazole derivatives with a butadiyne linker. One common method is the Sonogashira coupling reaction, which involves the reaction of 4-iodoimidazole with 1,4-butadiyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like dimethylformamide (DMF).
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
化学反应分析
Types of Reactions
1,4-Di(4-imidazolyl)-1,3-butadiyne Dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole-based quinones.
Reduction: Reduction reactions can convert the butadiyne linker to a more saturated form.
Substitution: The imidazole groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Imidazole-based quinones.
Reduction: Saturated imidazole derivatives.
Substitution: Various substituted imidazole derivatives.
科学研究应用
1,4-Di(4-imidazolyl)-1,3-butadiyne Dihydrochloride has several scientific research applications:
Medicine: Investigated for its potential use in drug design and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the creation of advanced materials with unique electronic and photonic properties.
作用机制
The mechanism of action of 1,4-Di(4-imidazolyl)-1,3-butadiyne Dihydrochloride involves its interaction with metal ions to form coordination complexes. These complexes can exhibit unique properties such as luminescence, magnetism, and catalytic activity. The imidazole groups act as ligands, coordinating with metal centers and influencing the overall structure and function of the resulting complexes .
相似化合物的比较
Similar Compounds
1,4-Di(1H-imidazol-4-yl)benzene: Similar in structure but with a benzene linker instead of a butadiyne linker.
1,4-Di(1H-imidazol-1-yl)butane: Features a butane linker instead of a butadiyne linker.
Uniqueness
1,4-Di(4-imidazolyl)-1,3-butadiyne Dihydrochloride is unique due to its butadiyne linker, which imparts rigidity and conjugation to the molecule. This structural feature enhances its ability to form stable coordination complexes and contributes to its distinct electronic and photonic properties .
属性
IUPAC Name |
5-[4-(1H-imidazol-5-yl)buta-1,3-diynyl]-1H-imidazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4.2ClH/c1(3-9-5-11-7-13-9)2-4-10-6-12-8-14-10;;/h5-8H,(H,11,13)(H,12,14);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXSYHFXJVWZBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)C#CC#CC2=CN=CN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1'-biphenyl]-4-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2597580.png)




![5-(chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B2597590.png)
![5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2597591.png)
![N-phenyl-2-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}acetamide](/img/structure/B2597593.png)
![N-(2-methoxyphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2597597.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetamide](/img/structure/B2597598.png)
![5-(2-Fluoro-phenyl)-4-p-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2597599.png)


